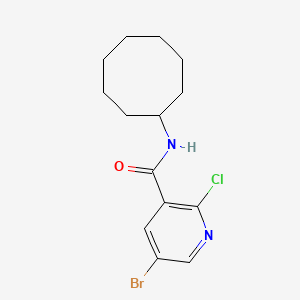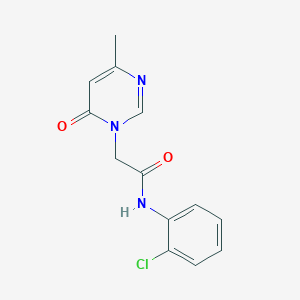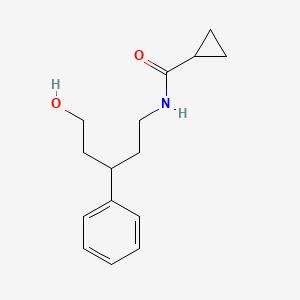
5-bromo-2-chloro-N-cyclooctylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-chloro-N-cyclooctylpyridine-3-carboxamide, also known as BCTC, is a chemical compound that was first synthesized in 2002. BCTC belongs to the class of pyridine carboxamides and has been found to have potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The scientific research applications of 5-bromo-2-chloro-N-cyclooctylpyridine-3-carboxamide encompass various fields, including organic synthesis, material science, and catalysis. Notably, similar compounds have been synthesized and characterized to understand their structural and chemical properties. For instance, a study described the synthesis of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, through a sequence involving N1-arylation and conversion to diethylamide. The compound's structure was elucidated using FT-IR, NMR spectroscopy, and X-ray diffraction, revealing two symmetry-independent molecules in the asymmetric unit (G. Anuradha et al., 2014). This approach underscores the significance of advanced characterization techniques in confirming the molecular structure and purity of synthesized compounds, which is crucial for their application in scientific research.
Catalytic Applications
Another dimension of research focuses on the catalytic applications of polyhalopyridines, a class to which this compound belongs. A study demonstrated the selective amination of polyhalopyridines, such as 5-bromo-2-chloropyridine, using a palladium-Xantphos complex. This process yielded high chemoselectivity and isolated yields, highlighting the potential of such compounds in catalytic reactions (Jianguo Ji et al., 2003). The efficiency and selectivity of these reactions are essential for developing new synthetic routes in pharmaceuticals and material science.
Antiviral and Antitumor Activities
Compounds structurally related to this compound have also been explored for their biological activities. For example, carbocyclic analogs of uracil nucleosides with modifications at the 5-position of the uracil moiety, including halogenation and amino substitution, exhibited significant antiviral activity against herpes simplex virus types 1 and 2 (Y. Shealy et al., 1983). This suggests the potential of halogenated pyridine derivatives in developing new antiviral agents. Similarly, monoclonal antibodies specific for bromodeoxyuridine, a halogenated nucleoside analog, have been used to detect DNA replication, indicating the utility of such compounds in cancer research and diagnostics (H. Gratzner, 1982).
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-N-cyclooctylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrClN2O/c15-10-8-12(13(16)17-9-10)14(19)18-11-6-4-2-1-3-5-7-11/h8-9,11H,1-7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEIKOKXLQWUPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=C(N=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2471207.png)



![N,N'-(3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-diyl)bis(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide)](/img/structure/B2471216.png)
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone](/img/structure/B2471218.png)


![(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2471221.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile](/img/structure/B2471223.png)
![2-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2471226.png)